8-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
8-(2-methylpyrido[3,4-d]pyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-9-17-11-8-16-5-2-10(11)12(18-9)21-6-3-15(4-7-21)13(22)19-14(23)20-15/h2,5,8H,3-4,6-7H2,1H3,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTQIHQOSJWEPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CCC4(CC3)C(=O)NC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[3,4-d]pyrimidine core, followed by the introduction of the spirocyclic structure. Key steps include:
Formation of the Pyrido[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Spirocyclization: The spirocyclic structure is introduced through a series of nucleophilic substitution reactions, often involving the use of strong bases and high temperatures.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
8-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
8-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 8-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Core Scaffold Variations
The 1,3,8-triazaspiro[4.5]decane-2,4-dione core is structurally distinct from related spirocycles, such as 1,3-diazaspiro[4.5]decane-2,4-dione derivatives (e.g., compounds 13 and 14 in ). These analogues lack the third nitrogen in the triazaspiro system, leading to differences in hydrogen bonding and steric effects. For example, 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) exhibits myelostimulatory activity, diverging from the PHD2 inhibition seen in triazaspiro derivatives .
Substituent Effects on PHD Inhibition
Modifications at the 8-position significantly influence activity:
- Chelating Groups: The 2-methylpyrido[3,4-d]pyrimidin-4-yl group in the target compound enables potent PHD2 inhibition (IC₅₀ < 100 nM). Replacing this with non-chelating groups (e.g., thiophene in 12 or phenol in 13) abolishes activity, underscoring the necessity of metal-binding motifs .
- Imidazole Derivatives : Compounds 14 (N-methyl imidazole) and 15 (imidazole) retain potency, suggesting flexibility in chelating group design. However, imidazole-2,4-dione analogues (e.g., 36–44 ) are inactive, highlighting the importance of the rigid imidazolidine-2,4-dione core for maintaining binding geometry .
Table 1: Inhibitory Activity of Selected 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives
| Compound | Substituent | PHD2 IC₅₀ (nM) | Key Features |
|---|---|---|---|
| 11 | 2-Methylpyrido[3,4-d]pyrimidin-4-yl | <100 | Parent compound; Mn(II) chelation |
| 12 | Thiophene | Inactive | Lacks chelating group |
| 14 | N-Methyl imidazole | ~100 | Comparable to 11 ; improved solubility |
| 15 | Imidazole | <100 | Enhanced binding via H-bonding |
Selectivity and Off-Target Effects
- hERG Inhibition: Earlier pan-PHD inhibitors based on this scaffold showed hERG channel inhibition (IC₅₀ < 30 µM), a liability avoided by pyridazinone derivatives like 264 (IC₅₀ > 30 µM) . The target compound’s hERG profile is unreported but warrants evaluation.
- Receptor Cross-Reactivity: Derivatives like RS102221 (5-HT2C antagonist) and MDL 100,907 (5-HT2A antagonist) demonstrate the scaffold’s adaptability to non-PHD targets. This versatility necessitates rigorous selectivity profiling .
Structural Insights from Crystallography
The tPHD2–11 –Mn(II) complex () reveals:
- The pyridine nitrogen coordinates Mn(II), while the spirocyclic core occupies the 2-oxoglutarate (2OG) binding pocket.
- Hydroxyl or methyl groups at the pyridine’s 2-position optimize interactions with Tyr-310/303, explaining the inactivity of phenol derivatives lacking this feature .
Q & A
Q. What are the established synthetic routes for 8-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione, and what are their respective yields and limitations?
- Methodological Answer : Synthesis typically involves multi-step cyclocondensation and spirocyclization reactions. For example:
Cyclocondensation : Reacting pyrido[3,4-d]pyrimidine precursors with spirocyclic intermediates (e.g., 1,3,8-triazaspiro[4.5]decane-2,4-dione) under acidic or basic conditions. Yields range from 40–65%, with limitations in regioselectivity requiring chromatographic purification .
Post-functionalization : Introducing the 2-methyl group via alkylation or cross-coupling, often requiring palladium catalysts. Yield drops to 25–50% due to steric hindrance .
- Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Key Limitation |
|---|---|---|
| Cyclocondensation | 40–65 | Low regioselectivity |
| Post-functionalization | 25–50 | Steric hindrance, side reactions |
Q. Which spectroscopic methods are most effective for characterizing the spirocyclic and pyrido-pyrimidine moieties in this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies spirocyclic proton environments (e.g., δ 1.8–2.2 ppm for methyl groups) and pyrido-pyrimidine aromatic signals (δ 7.5–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 385.15) and fragmentation patterns for structural validation .
- X-ray Diffraction (XRD) : Resolves spirocyclic geometry and confirms bond angles in crystalline forms .
Q. What are the key stability concerns for this compound under various storage conditions, and how can they be mitigated?
- Methodological Answer :
- Hydrolysis : The lactam and pyrimidine moieties are prone to hydrolysis in aqueous media. Store at 2–8°C in anhydrous DMSO or under inert gas .
- Photodegradation : UV exposure degrades the spirocyclic system. Use amber vials and conduct stability studies under ICH guidelines (25°C/60% RH for 6 months) .
Advanced Research Questions
Q. How can computational chemistry tools be integrated to optimize the synthesis of this compound, particularly in predicting reaction pathways?
- Methodological Answer :
- Reaction Path Search : Quantum mechanical calculations (DFT) predict transition states and intermediates for key steps like spirocyclization. Tools like Gaussian or ORCA optimize reaction coordinates .
- Machine Learning (ML) : Train ML models on reaction databases (e.g., Reaxys) to predict solvent effects, catalyst performance, and yield outcomes. ICReDD’s workflow combines computation and experimental validation to reduce trial-and-error .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?
- Methodological Answer :
- Standardized Assays : Use harmonized protocols (e.g., fixed IC50 determination methods) to minimize variability. Cross-validate with orthogonal assays (e.g., SPR vs. enzymatic assays) .
- Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile discrepancies. For example, conflicting kinase inhibition data may arise from ATP concentration differences—normalize results to [ATP] levels .
Q. How does the presence of the 2-methyl group on the pyrido[3,4-d]pyrimidine moiety influence the compound's interaction with biological targets, and what experimental approaches can elucidate this?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 2-H, 2-ethyl) and compare binding affinities via SPR or ITC. Methyl groups often enhance hydrophobic interactions but may reduce solubility .
- Molecular Dynamics (MD) Simulations : Simulate docking poses with targets (e.g., kinases) to assess steric effects. The 2-methyl group in pyrido-pyrimidine analogs shows improved selectivity for ATP-binding pockets .
Q. In developing derivatives of this compound, what structural modifications have been shown to enhance selectivity towards specific enzymatic targets?
- Methodological Answer :
- Table 2 : Key Modifications and Effects
| Modification | Target | Effect |
|---|---|---|
| Substituent at C-7 | Kinases | Reduces off-target binding |
| Spirocyclic ring expansion | Phosphodiesterases | Improves metabolic stability |
| Introduction of halogens | HDACs | Enhances hydrophobic interactions |
- Rational Design : Replace the spirocyclic carbonyl with bioisosteres (e.g., sulfonyl) to modulate electron density. Evidence from pyrano-pyrimidine analogs shows improved selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
